![molecular formula C12H19N3O3S2 B14205852 4-[2-(Pentylcarbamothioyl)hydrazinyl]benzene-1-sulfonic acid CAS No. 770698-10-7](/img/structure/B14205852.png)
4-[2-(Pentylcarbamothioyl)hydrazinyl]benzene-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(Pentylcarbamothioyl)hydrazinyl]benzene-1-sulfonic acid is a complex organic compound with a unique structure that includes a benzene ring, a sulfonic acid group, and a hydrazinyl group attached to a pentylcarbamothioyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Pentylcarbamothioyl)hydrazinyl]benzene-1-sulfonic acid typically involves multiple steps One common method starts with the sulfonation of benzene to introduce the sulfonic acid groupThe final step involves the attachment of the pentylcarbamothioyl moiety, which can be achieved through a reaction with pentyl isothiocyanate under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(Pentylcarbamothioyl)hydrazinyl]benzene-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine, chlorine, and various nitrating agents are used under acidic or basic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acid derivatives, while reduction can produce hydrazine derivatives .
Aplicaciones Científicas De Investigación
4-[2-(Pentylcarbamothioyl)hydrazinyl]benzene-1-sulfonic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of dyes, catalysts, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-[2-(Pentylcarbamothioyl)hydrazinyl]benzene-1-sulfonic acid involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with active sites on enzymes, leading to inhibition of enzyme activity. Additionally, the sulfonic acid group can enhance the compound’s solubility and facilitate its interaction with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydrazinobenzenesulfonic acid: Similar structure but lacks the pentylcarbamothioyl moiety.
p-Toluenesulfonic acid: Contains a sulfonic acid group but lacks the hydrazinyl and pentylcarbamothioyl groups
Uniqueness
4-[2-(Pentylcarbamothioyl)hydrazinyl]benzene-1-sulfonic acid is unique due to the presence of the pentylcarbamothioyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
770698-10-7 |
|---|---|
Fórmula molecular |
C12H19N3O3S2 |
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
4-[2-(pentylcarbamothioyl)hydrazinyl]benzenesulfonic acid |
InChI |
InChI=1S/C12H19N3O3S2/c1-2-3-4-9-13-12(19)15-14-10-5-7-11(8-6-10)20(16,17)18/h5-8,14H,2-4,9H2,1H3,(H2,13,15,19)(H,16,17,18) |
Clave InChI |
BWHYMKOOMVKAPP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCNC(=S)NNC1=CC=C(C=C1)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


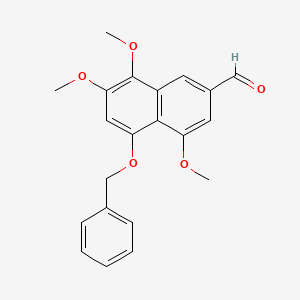

![N-[1-Hydroxy-3-(5-methyl-1H-indol-3-yl)propan-2-yl]-N'-phenylurea](/img/structure/B14205788.png)

![4-[2-Chloro-4-(4-fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14205814.png)
![1-Ethyl-2-methyl-4-[(E)-(4-methylphenyl)diazenyl]-1H-imidazole](/img/structure/B14205822.png)
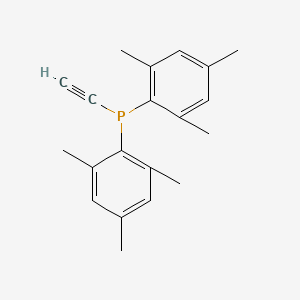
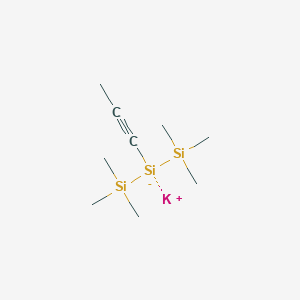
![4-Ethoxy-6-(2-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14205840.png)
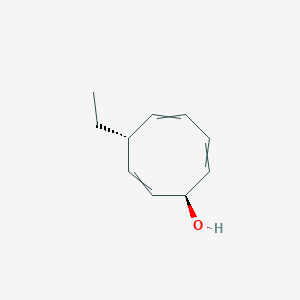
![5-Methyl-5-{[(naphthalen-1-yl)methyl]amino}-6-phenylhex-3-en-2-one](/img/structure/B14205845.png)
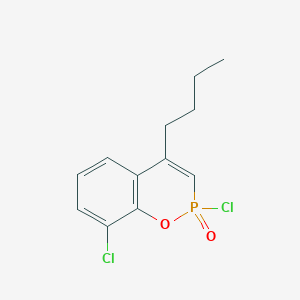
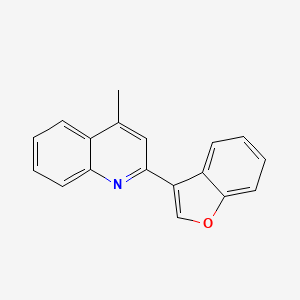
amino}methyl)phenol](/img/structure/B14205863.png)
